molecular formula C7H18Cl2N2 B1446391 1-Ethylpiperidin-4-amine dihydrochloride CAS No. 357935-97-8

1-Ethylpiperidin-4-amine dihydrochloride

Cat. No. B1446391
M. Wt: 201.13 g/mol
InChI Key: UIJWNLIBMHVUOS-UHFFFAOYSA-N
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Description

1-Ethylpiperidin-4-amine dihydrochloride is a chemical compound with the CAS number 357935-97-8 . It is a versatile material extensively used in scientific research. Its applications range from drug development to organic synthesis, owing to its unique properties.


Molecular Structure Analysis

The molecular formula of 1-Ethylpiperidin-4-amine dihydrochloride is C7H18Cl2N2 . The InChI code is 1S/C7H16N2/c1-2-9-5-3-7(8)4-6-9/h7H,2-6,8H2,1H3 . The molecular weight is 201.137 .


Physical And Chemical Properties Analysis

1-Ethylpiperidin-4-amine dihydrochloride is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Concise Synthesis in Organic Chemistry

1-Ethylpiperidin-4-amine dihydrochloride has been utilized in organic synthesis. A concise, enantiospecific synthesis of a related compound, (3S, 4R)-3-amino-4-ethylpiperidine, was achieved starting from readily available materials. This synthesis involved a key step of Overman rearrangement and a diastereoselective hydrogenation, highlighting the compound's significance in stereoselective synthesis and the possibility of constructing complex, chiral molecular architectures (Reilly, Anthony, & Gallagher, 2003).

Chemical Synthesis and Technology

The compound's derivatives have also been synthesized and studied for their chemical properties. For instance, the synthesis of (R)-3-aminopiperidine dihydrochloride from Ethyl nipecotate involved steps like chiral separation, Boc protection, and aminolysis, showcasing the compound's role in the development of new chemical entities (Jiang Jie-yin, 2015).

Role in Medicinal Chemistry

In the realm of medicinal chemistry, 1-Ethylpiperidin-4-amine dihydrochloride and its related compounds have been a cornerstone. They have served as bioisosteres in a series of dihydropyridine NPY1 receptor antagonists, illustrating their importance in drug design and development (Luo et al., 2004).

Chemical Analysis and Detection

Furthermore, the compound has found applications in chemical analysis. A method for determining amino compounds based on a condensation reaction involved 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC-HCI) as the dehydrant, highlighting its role in the sensitive detection of amines (You et al., 2006).

properties

IUPAC Name

1-ethylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-7(8)4-6-9;;/h7H,2-6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIJWNLIBMHVUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylpiperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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